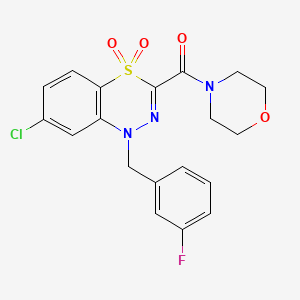

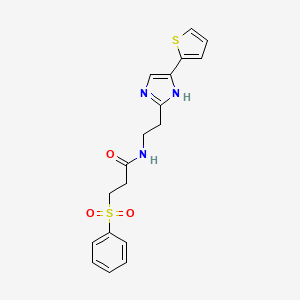

![molecular formula C23H25N3O2 B2503289 N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-01-2](/img/structure/B2503289.png)

N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms opposite each other. Pyrazine derivatives are known for their diverse biological activities and have been the subject of various spectroscopic and computational studies to understand their properties and potential applications in medicinal chemistry.

Synthesis Analysis

While the specific synthesis of "N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is not detailed in the provided papers, similar pyrazine derivatives have been synthesized through various methods. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of pyrazine derivatives often involves the condensation of amine groups with carboxylic acids or their derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and mass spectroscopy. These studies provide insights into the vibrational frequencies, molecular electrostatic potential, and charge distribution within the molecule . For example, the FT-IR and FT-Raman spectra of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide showed a redshift of the NH stretching mode, indicating a weakening of the NH bond . Such analyses are crucial for understanding the reactivity and stability of the molecule.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can be predicted by mapping the molecular electrostatic potential, which identifies sites prone to electrophilic and nucleophilic attacks . Calculations of Fukui functions also provide information on possible reactive centers . For instance, the compound 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide showed moderate in vitro antiviral activity, suggesting that these derivatives can interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their thermal stability, solubility, and nonlinear optical properties, have been characterized using various techniques. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The nonlinear optical properties are often associated with the extended π-electron delocalization over the pyrazine ring and carboxamide moiety, which is responsible for the nonlinearity of the molecule .

Scientific Research Applications

Synthesis and Characterization

- Research into pyrazole and pyrazolopyrimidine derivatives, including N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, has focused on their synthesis and structural characterization. These compounds are synthesized using various chemical reactions and characterized using techniques like IR, MS, NMR, and elemental analysis. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized similar pyrazole derivatives for potential medicinal applications (Hassan, Hafez, & Osman, 2014).

Potential in Cancer Therapy

- Some derivatives of pyrazolo[1,2-a]pyrazine have shown promise in cancer therapy due to their cytotoxic effects. For example, Bu et al. (2002) explored pyrazolo[3,4,5-kl]acridine derivatives, which exhibit significant cytotoxicity in various cell lines, indicating their potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002).

Antimicrobial Properties

- Research has also demonstrated the antimicrobial properties of pyrazole derivatives. For example, Othman and Hussein (2020) studied pyrazole carboxamide and related derivatives for their antibacterial activities against different bacterial strains, suggesting their utility in antimicrobial treatments (Othman & Hussein, 2020).

Corrosion Inhibition

- Pyran derivatives, a category related to pyrazolo[1,2-a]pyrazine compounds, have been studied for their use in corrosion inhibition. Saranya et al. (2020) researched the effectiveness of these compounds in protecting metals from acid corrosion, providing insights into their industrial applications (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Analgesic and Anti-inflammatory Activities

- Additionally, derivatives of pyrazolo[1,2-a]pyrazine have been explored for their analgesic and anti-inflammatory activities. More et al. (2022) synthesized pyrazolo[3,4-c]pyrazole derivatives, demonstrating their potential in treating pain and inflammation (More, Chumbhale, Rangari, Mishra, Jagnar, & Kadam, 2022).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-3-28-20-12-10-19(11-13-20)24-23(27)26-16-15-25-14-4-5-21(25)22(26)18-8-6-17(2)7-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFURBWJURIMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

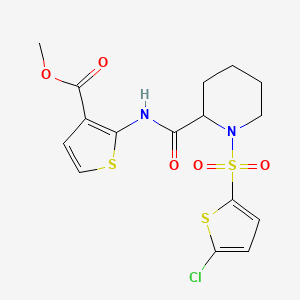

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)

![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)

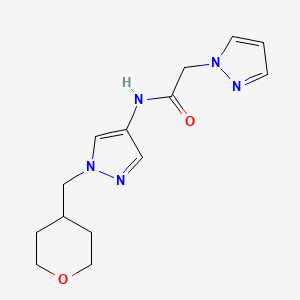

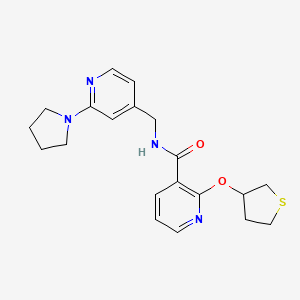

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

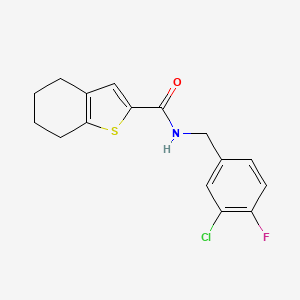

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)